![molecular formula C19H16ClFN4O3 B2365354 3-(1-(2-Chlor-4-fluorbenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-2,4(1H,3H)-dion CAS No. 2034225-61-9](/img/structure/B2365354.png)

3-(1-(2-Chlor-4-fluorbenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-2,4(1H,3H)-dion

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

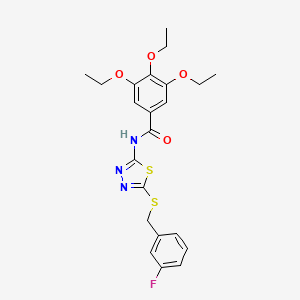

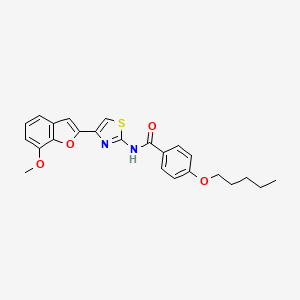

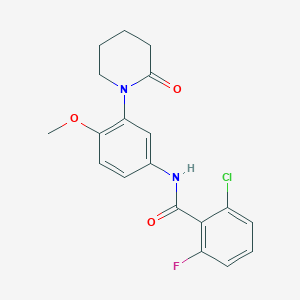

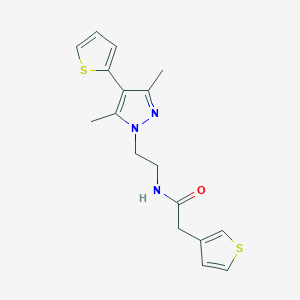

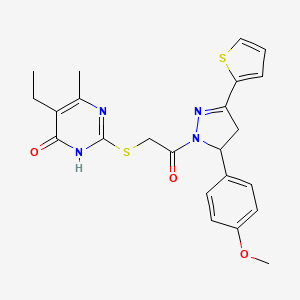

The compound “3-(1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a heterocyclic compound . It has a molecular formula of C19H16ClFN4O3 and a molecular weight of 402.81.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2,4,6-trisubstituted pyrimidines were synthesized by reacting chalcone with guanidine hydrochloride . Another method involved reacting with triflic anhydride, converting the phenolic hydroxyl group into a trifluoromethylsulfonyloxy group, and then coupling with 4-fluorophenylboronic acid .Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at the 1st and 3rd positions .Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Pyrazoline und ihre Derivate haben aufgrund ihres Antitumorpotenzials Interesse geweckt. Berichte deuten darauf hin, dass diese Verbindungen zytotoxische Wirkungen gegen Krebszellen zeigen. Die fragliche Verbindung kann das Tumorwachstum hemmen, indem sie die Zellteilung stört oder die Apoptose induziert. Weitere Studien sind erforderlich, um ihre spezifischen Mechanismen und ihr Potenzial als Antikrebsmittel zu untersuchen .

CDK2-Hemmung

Das Pyrazolo[3,4-d]pyrimidin-Gerüst wurde zur Entwicklung neuer CDK2-Inhibitoren verwendet. Diese Verbindungen zielen auf die Cyclin-abhängige Kinase 2 (CDK2) ab, eine wichtige Regulatorin des Zellzyklusfortschritts. In-vitro-Evaluierungen haben gezeigt, dass Derivate, die auf diesem Gerüst basieren, das Wachstum von Brustkrebs (MCF-7), Leberzellkarzinom (HepG-2) und Darmkrebs (HCT-116) -Zelllinien signifikant hemmen .

Neurotoxizitätsbewertung

Eine kürzlich durchgeführte Studie untersuchte das neurotoxische Potenzial eines neu synthetisierten Pyrazolinderivats an Regenbogenforellen-Alevins. Die Verbindung wurde auf ihre Auswirkungen auf die Acetylcholinesterase (AchE)-Aktivität und die Malondialdehyd (MDA)-Spiegel im Gehirn untersucht. Eine AchE-Hemmung kann zu Verhaltensänderungen und Bewegungseinschränkungen führen. Das Verständnis seiner Auswirkungen auf Wasserorganismen ist entscheidend für die Umwelt-Risikobewertung .

Neuartige Benzoxazolderivate

Die Verbindung wurde auch als Vorläufer zur Synthese neuartiger N-substituierter 6-Fluor-3-(Piperidin-4-yl)-1,2-Benzoxazolderivate verwendet. Diese Derivate wurden durch Alkylierungsreaktionen erhalten und können potenzielle pharmakologische Anwendungen haben .

Antioxidative Eigenschaften

Angesichts der heterocyclischen Natur von Pyrazolinen lohnt es sich, ihre antioxidativen Eigenschaften zu untersuchen. Oxidativer Stress spielt eine Rolle bei verschiedenen Krankheiten, und Verbindungen mit antioxidativer Aktivität können freie Radikale und reaktive Sauerstoffspezies entgegenwirken. Die Untersuchung der Fähigkeit der Verbindung, freie Radikale abzufangen, könnte wertvolle Erkenntnisse liefern .

Andere pharmakologische Aktivitäten

Während die genannten Bereiche gut dokumentiert sind, haben Pyrazoline und ihre Derivate auch in anderen Bereichen vielversprechend gezeigt, darunter antibakterielle, antifungale, antiparasitäre, entzündungshemmende und Antikonvulsivum-Aktivitäten. Weitere Forschung ist erforderlich, um ihr Potenzial in diesen Bereichen vollständig aufzudecken .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds featuring pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been synthesized as novel inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

Similar compounds have shown significant inhibitory activity against cdk2 . They interact with CDK2, inhibiting its activity, which leads to alterations in cell cycle progression and induction of apoptosis within cells .

Biochemical Pathways

Inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, significantly inhibiting the growth of cancer cells .

Pharmacokinetics

The pharmacokinetics of similar compounds, particularly their absorption and distribution, can significantly impact their bioavailability and efficacy .

Result of Action

Similar compounds have shown significant cytotoxic activities against various cell lines . They have been found to inhibit the growth of these cells significantly, with some compounds showing superior cytotoxic activities compared to standard drugs .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action and stability of similar compounds .

Biochemische Analyse

Biochemical Properties

3-(1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione plays a significant role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions is with cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation. The compound inhibits CDK2 activity by binding to its active site, thereby preventing the phosphorylation of key substrates required for cell cycle progression . Additionally, it interacts with other proteins involved in cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, modulating their activity and influencing cellular responses.

Cellular Effects

The effects of 3-(1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to reduced cell proliferation. It also triggers apoptosis by activating caspases and promoting the release of cytochrome c from mitochondria . Furthermore, the compound affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, altering gene expression and cellular metabolism. These effects contribute to its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, 3-(1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the cell cycle, leading to cell cycle arrest. Additionally, the compound modulates the activity of transcription factors, such as NF-κB and AP-1, by inhibiting their nuclear translocation and DNA binding. This results in altered gene expression and reduced cell survival. The compound also affects mitochondrial function, leading to the release of pro-apoptotic factors and activation of the intrinsic apoptotic pathway.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione change over time. The compound is relatively stable under physiological conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary. In in vitro studies, prolonged exposure to the compound leads to sustained cell cycle arrest and apoptosis. In in vivo studies, the compound exhibits a dose-dependent effect, with higher doses resulting in more pronounced cellular responses. Long-term exposure may also lead to adaptive cellular changes, such as the upregulation of drug efflux pumps, which can reduce the compound’s efficacy.

Dosage Effects in Animal Models

The effects of 3-(1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, hepatotoxicity, and myelosuppression have been observed. These adverse effects highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety. Threshold effects have also been noted, where a minimum effective dose is required to elicit a significant biological response.

Metabolic Pathways

3-(1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound also influences the activity of key metabolic enzymes, such as hexokinase and lactate dehydrogenase, altering cellular energy metabolism. These effects contribute to its overall impact on cellular function and viability.

Transport and Distribution

The transport and distribution of 3-(1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione within cells and tissues are mediated by various transporters and binding proteins. The compound is actively transported into cells by organic anion-transporting polypeptides (OATPs) and effluxed by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, such as heat shock proteins and chaperones, which facilitate its distribution to specific cellular compartments. The compound’s localization and accumulation within cells are influenced by its interactions with these transporters and binding proteins.

Subcellular Localization

The subcellular localization of 3-(1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . It can also translocate to the nucleus, where it modulates the activity of transcription factors and affects gene expression. Additionally, the compound is targeted to mitochondria, where it influences mitochondrial function and induces apoptosis. Post-translational modifications, such as phosphorylation and ubiquitination, can further regulate its subcellular localization and activity.

Eigenschaften

IUPAC Name |

3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClFN4O3/c20-15-10-11(21)3-4-13(15)17(26)24-8-5-12(6-9-24)25-18(27)14-2-1-7-22-16(14)23-19(25)28/h1-4,7,10,12H,5-6,8-9H2,(H,22,23,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDGARQSELBJIAD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)C(=O)C4=C(C=C(C=C4)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClFN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(azepan-1-ylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2365275.png)

![Spiro[3.6]decan-2-one](/img/structure/B2365278.png)

![5-(4-hydroxy-3,5-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2365285.png)

![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2365286.png)

![6-[(3,4-Dichlorophenyl)methyl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2365287.png)

![3-methoxy-1-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2365289.png)

![benzyl [9-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/structure/B2365291.png)

![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-7-(2-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2365292.png)